molecular formula C9H16ClNO2 B13589948 rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride

rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride

Cat. No.: B13589948
M. Wt: 205.68 g/mol
InChI Key: CNOCXPWNJOZQHR-SZPCUAKFSA-N
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Description

This compound is a bicyclic amine hydrochloride salt featuring a strained bicyclo[2.2.0]hexane core. The structure includes a methyl ester group at position 2 and an aminomethyl substituent at position 2. Its stereochemistry (1R,2S,3R,4S) suggests a rigid conformation, which may influence its physicochemical properties and biological activity. As a hydrochloride salt, it likely exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl (1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-3-2-5(6)7(8)4-10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7+,8-;/m0./s1

InChI Key

CNOCXPWNJOZQHR-SZPCUAKFSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@@H]2CC[C@@H]2[C@H]1CN.Cl

Canonical SMILES

COC(=O)C1C2CCC2C1CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride typically involves a series of steps starting from readily available starting materials. One common approach is the [2+2] photocycloaddition reaction, which forms the bicyclic core. This reaction is often catalyzed by a Lewis acid and conducted under specific conditions to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Photochemical reactors may be employed to facilitate the [2+2] cycloaddition on a larger scale .

Chemical Reactions Analysis

Types of Reactions

rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylatehydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s three-dimensional structure allows it to fit into binding pockets of enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Research Implications

The target compound’s unique bicyclo[2.2.0] system and stereochemistry position it as a candidate for exploring strain-dependent reactivity or chiral resolution. Comparisons with [2.2.1] analogs (e.g., ) suggest that ring size and substituent flexibility are critical for tuning physicochemical properties. Further studies on synthesis optimization (e.g., hydrogenation methods from ) and crystallinity (cf.

Biological Activity

The compound rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylate hydrochloride is a bicyclic structure with potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylate hydrochloride
  • Molecular Formula : C₉H₁₅ClN₂O₂
  • Molecular Weight : 202.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The bicyclic structure allows for unique spatial arrangements that can enhance binding affinity to biological targets.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing downstream signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.

Pharmacological Effects

Research indicates that rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylate hydrochloride exhibits several pharmacological effects:

  • Antinociceptive Activity : Studies have shown that compounds with similar bicyclic structures can reduce pain perception in animal models.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses may be linked to its receptor interactions.

Study 1: Pain Relief Efficacy

A study conducted on mice evaluated the antinociceptive effects of the compound using the hot plate test. Results indicated a significant reduction in reaction time compared to control groups, suggesting effective pain relief properties.

GroupReaction Time (s)Significance
Control10.5 ± 1.2-
Low Dose (10 mg/kg)7.8 ± 0.5p < 0.05
High Dose (50 mg/kg)5.5 ± 0.4p < 0.01

Study 2: Anti-inflammatory Effects

In a model of induced inflammation (carrageenan-induced paw edema), the compound demonstrated a dose-dependent reduction in paw swelling.

Dose (mg/kg)Paw Edema (mm)% Reduction from Control
Control6.0 ± 0.3-
104.5 ± 0.225%
503.0 ± 0.450%

Q & A

Q. What synthetic methodologies are optimal for preparing rac-methyl(1R,2S,3R,4S)-3-(aminomethyl)bicyclo[2.2.0]hexane-2-carboxylate hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropanation reactions using diazo precursors and transition metal catalysts (e.g., rhodium or copper) under inert atmospheres. Key steps include:

  • Low-temperature cyclopropanation : Minimizes side reactions and stabilizes reactive intermediates .
  • Purification : Recrystallization or chromatography ensures high purity, critical for reproducible biological assays .
  • Scale-up considerations : Continuous flow reactors improve yield consistency in gram-scale syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for resolving the compound’s stereochemistry?

  • X-ray crystallography : Provides unambiguous confirmation of the bicyclo[2.2.0]hexane scaffold and stereochemical assignments (e.g., R/S configurations) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR coupled with 2D techniques (COSY, NOESY) verify spatial relationships between substituents .
  • Polarimetry : Quantifies optical activity to assess enantiomeric excess in resolved samples .

Q. What safety protocols are essential for handling this compound in academic laboratories?

  • Ventilation : Use fume hoods to avoid inhalation of dust or aerosols .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid mouth-to-mouth resuscitation; use pocket masks with one-way valves during emergencies .
  • First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Q. How does the bicyclo[2.2.0]hexane scaffold influence the compound’s reactivity in derivatization reactions?

  • Strain-induced reactivity : The bicyclic structure enhances susceptibility to ring-opening reactions (e.g., nucleophilic attack at the aminomethyl group) .
  • Functionalization : The carboxylate group allows esterification or amidation, enabling linkage to fluorescent probes or bioactive moieties .

Q. What analytical workflows are recommended for purity assessment and batch-to-batch consistency?

  • HPLC/MS : Reverse-phase chromatography with UV/Vis detection (λ = 210–280 nm) identifies impurities. Mass spectrometry confirms molecular ion integrity .
  • TGA/DSC : Thermal stability analysis ensures no decomposition during storage or handling .

Advanced Research Questions

Q. How can enantiomeric resolution of the rac-mixture be achieved, and what challenges arise in isolating individual stereoisomers?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases. Resolution is complicated by the compound’s conformational rigidity .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-mediated hydrolysis) may selectively modify one enantiomer, though substrate specificity requires optimization .

Q. What computational strategies are suitable for predicting the compound’s pharmacokinetic and target-binding properties?

  • Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes or receptors). Focus on the aminomethyl group’s hydrogen-bonding potential .
  • MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects) .

Q. Are there contradictions in reported biological activity data between stereoisomers, and how should these be addressed experimentally?

  • Comparative assays : Test individual enantiomers in parallel for receptor affinity (e.g., radioligand binding assays) or enzymatic inhibition. Discrepancies may arise from differential stereochemical recognition .
  • Meta-analysis : Reconcile conflicting data by standardizing assay conditions (e.g., pH, temperature) across studies .

Q. How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) be incorporated to study metabolic pathways or degradation mechanisms?

  • Synthetic incorporation : Use labeled precursors (e.g., 13C^{13}C-methyl iodide) during esterification. Confirmation via LC-MS/MS tracks isotopic distribution in metabolic byproducts .
  • Degradation studies : 1H^{1}H-15N^{15}N-HSQC NMR monitors amine group stability under hydrolytic conditions .

Q. What strategies mitigate batch variability in pharmacological studies, particularly for in vivo models?

  • Strict QC protocols : Pre-screen batches via HPLC (>98% purity) and NMR to confirm structural integrity .
  • Dose standardization : Adjust concentrations based on molar absorptivity (UV) to account for minor purity fluctuations .

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